1-(5-Bromoquinolin-8-yl)ethanol

Synthetic methodology Cross-coupling Palladium catalysis

1-(5-Bromoquinolin-8-yl)ethanol (CAS 1565486-88-5, molecular formula C₁₁H₁₀BrNO, MW 252.11 g/mol) is a brominated quinoline derivative bearing a bromine atom at the 5-position and a 1-hydroxyethyl group at the 8-position of the quinoline ring system. This substitution pattern distinguishes it from both non-brominated quinoline alcohols and bromoquinoline regioisomers (5-, 6-, or 8-bromo), imparting a unique combination of electrophilic cross-coupling reactivity at C-5 and a chiral secondary alcohol handle at C-8 that is absent in the corresponding ketone, methanol, or non-brominated analogs.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B15328788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromoquinolin-8-yl)ethanol
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=C(C=C1)Br)C=CC=N2)O
InChIInChI=1S/C11H10BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-7,14H,1H3
InChIKeyVTWRZIPFLDBAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromoquinolin-8-yl)ethanol: Procurement-Relevant Baseline for a 5-Bromo-8-(1-hydroxyethyl)quinoline Building Block


1-(5-Bromoquinolin-8-yl)ethanol (CAS 1565486-88-5, molecular formula C₁₁H₁₀BrNO, MW 252.11 g/mol) is a brominated quinoline derivative bearing a bromine atom at the 5-position and a 1-hydroxyethyl group at the 8-position of the quinoline ring system [1]. This substitution pattern distinguishes it from both non-brominated quinoline alcohols and bromoquinoline regioisomers (5-, 6-, or 8-bromo), imparting a unique combination of electrophilic cross-coupling reactivity at C-5 and a chiral secondary alcohol handle at C-8 that is absent in the corresponding ketone, methanol, or non-brominated analogs [2][3]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors, antiviral agents, and materials science building blocks that require sequential functionalization strategies [2].

Why Generic Substitution Fails: 1-(5-Bromoquinolin-8-yl)ethanol Is Not Interchangeable with Other Bromoquinoline or Quinoline Alcohol Building Blocks


In procurement of quinoline building blocks, the exact position and nature of substituents governs both reactivity and biological target engagement. 1-(Quinolin-8-yl)ethanol (CAS 73038-00-3) lacks the 5-bromo substituent entirely, eliminating the aryl halide handle required for palladium-catalyzed cross-coupling and dramatically altering electronic properties [1]. (5-Bromoquinolin-8-yl)methanol (CAS 1566502-75-7) replaces the secondary alcohol with a primary alcohol, changing the steric profile, hydrogen-bonding geometry, and the chiral center availability that is critical for asymmetric synthesis applications . 2-Bromo-1-(quinolin-8-yl)ethanone carries bromine on the acetyl side chain rather than the quinoline ring, forfeiting the ring-based chemoselectivity documented for 5-bromoquinolin-8-yl systems in Suzuki-Miyaura cross-coupling [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable and functionally decisive disparities in synthetic utility, physicochemical properties, and biological activity profiles.

1-(5-Bromoquinolin-8-yl)ethanol: Quantitative Differentiation Evidence Against the Closest Structural Analogs


Chemoselective Suzuki-Miyaura Cross-Coupling: 5-Bromo Substituent Reacts Preferentially Over 8-Position Electrophiles, a Feature Absent in Side-Chain Brominated Analogs

In a direct experimental study, 5-bromoquinolin-8-yl trifluoromethanesulfonate underwent Suzuki-Miyaura cross-coupling with very good chemoselectivity in favor of the bromide substituent at the 5-position over the triflate group at the 8-position, enabling selective mono-arylation at C-5 to yield 5-arylated quinolines, or sequential bis-arylation at C-5 then C-8 under controlled conditions [1]. This chemoselectivity is a direct consequence of the 5-bromo substitution pattern on the quinoline ring. The comparator 2-bromo-1-(quinolin-8-yl)ethanone, which carries the bromine on the acetyl side chain rather than the quinoline ring, lacks any ring-based chemoselectivity handle, rendering sequential functionalization strategies impossible with that scaffold [1]. The 1-(5-bromoquinolin-8-yl)ethanol compound retains this same 5-bromo substitution pattern and is therefore expected to exhibit analogous chemoselectivity, whereas 1-(quinolin-8-yl)ethanol (non-brominated) offers no aryl halide cross-coupling handle whatsoever.

Synthetic methodology Cross-coupling Palladium catalysis Regioselectivity

Chiral Secondary Alcohol vs. Primary Alcohol or Ketone: Divergent Synthetic Versatility and Hydrogen-Bonding Capacity

1-(5-Bromoquinolin-8-yl)ethanol possesses a chiral secondary alcohol at the 8-position (1-hydroxyethyl group), which is structurally distinct from the primary alcohol in (5-bromoquinolin-8-yl)methanol (hydroxymethyl) and the carbonyl group in 1-(5-bromoquinolin-8-yl)ethanone (acetyl). The target compound has one hydrogen bond donor (the alcohol -OH) and two hydrogen bond acceptors (the alcohol oxygen and the quinoline nitrogen), yielding a topological polar surface area (TPSA) of 33.1 Ų and a calculated XLogP3 of 2.4 [1]. In contrast, (5-bromoquinolin-8-yl)methanol, with a C-8 hydroxymethyl group, has a lower molecular weight (238.08 vs. 252.11 g/mol) and one fewer carbon, altering both steric bulk at the 8-position and the spatial orientation of the hydroxyl group . The ketone analog 1-(5-bromoquinolin-8-yl)ethanone (MW 250.09 g/mol) lacks the hydrogen bond donor entirely (acetyl group cannot donate an H-bond), producing a TPSA of 30.0 Ų and eliminating the chiral center that is present in the ethanol derivative [2]. These differences directly impact solubility in aqueous media, ability to engage in stereospecific interactions with biological targets, and the repertoire of downstream derivatization reactions available (e.g., the alcohol can be oxidized to the ketone, esterified, converted to a leaving group, or used in Mitsunobu reactions).

Asymmetric synthesis Chiral building block Hydrogen bonding Derivatization

Positional Bromine Effect on Antiviral Resistance Profiles: 5-Bromo Represents a Distinct Regioisomer from 6-Bromo and 8-Bromo Quinolines

A 2022 study on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs) demonstrated that the precise position of bromine substitution on the quinoline ring critically determines both wild-type antiviral potency and the ability to retain activity against drug-resistant viral mutants [1]. In a direct head-to-head comparison, the addition of bromine at either the 6-position or 8-position of the quinoline scaffold conferred better antiviral properties compared to non-brominated analogs. Critically, the 6-bromo analog suffered a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full effectiveness against the same resistant mutant [1]. Although the 5-bromo regioisomer was not explicitly evaluated in this study, the data establish a class-level principle: bromine position on the quinoline ring is not a trivial substitution—it dictates both potency magnitude and resistance susceptibility. The 5-bromo substitution in 1-(5-bromoquinolin-8-yl)ethanol represents a regioisomer distinct from both 6-bromo and 8-bromo, and its antiviral profile (including against resistant mutants) must be expected to differ from these well-characterized positional isomers; extrapolation of activity from one regioisomer to another is not scientifically justified based on these data.

Antiviral HIV-1 integrase Allosteric inhibition Drug resistance Positional isomer

Bromoquinoline 8-Substitution SAR for Anticancer Activity: Hydroxy vs. Methoxy vs. Amino at C-8 Produce Distinct IC₅₀ Ranges Across Tumor Cell Lines

A structure-activity relationship study by Ökten et al. (2017) evaluated brominated 8-hydroxy, 8-methoxy, and 8-amino quinoline derivatives across multiple tumor cell lines, establishing that the nature of the 8-substituent fundamentally alters antiproliferative potency [1]. The most active compounds in this series—5,7-dibromo-8-hydroxyquinoline and 7-cyano-8-hydroxyquinoline derivatives—exhibited IC₅₀ values ranging from 6.7 to 25.6 µg/mL against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. The study concluded that an 8-hydroxy group on the quinoline core is associated with stronger anticancer potential compared to 8-methoxy or 8-amino substituents [1]. While 1-(5-bromoquinolin-8-yl)ethanol was not directly tested in this panel, its 8-(1-hydroxyethyl) substituent is structurally related to but distinct from the 8-hydroxy group—the ethyl linker alters both the pKa of the alcohol and its spatial positioning relative to the quinoline ring, which may produce a different cytotoxicity profile than the 8-hydroxy analogs. Direct cytotoxicity data for the target compound against cancer cell lines is currently absent from the peer-reviewed literature; users requiring validated anticancer activity must commission de novo screening.

Anticancer Structure-activity relationship 8-substituted quinoline Cytotoxicity

Bromo-Substituted Quinoline Intermediates in HCV Drug Synthesis: Patent-Cited Utility Confirms Role as a Privileged Scaffold

US Patent 8633320 (Boehringer Ingelheim International GmbH, 2014) discloses improved processes for the preparation of bromo-substituted quinolines of formula (I) where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, explicitly citing their utility as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. This patent establishes that the bromo-substituted quinoline scaffold—encompassing the 5-bromo-8-substituted pattern present in 1-(5-bromoquinolin-8-yl)ethanol—is recognized in the pharmaceutical patent literature as a key intermediate class for antiviral drug development. While the patent does not provide quantitative biological data for the specific ethanol derivative, it confirms industrial-scale interest in this scaffold class and supports the compound's procurement rationale as a building block for antiviral medicinal chemistry. In contrast, non-brominated quinoline alcohols and side-chain brominated analogs lack the specific substitution pattern claimed in the patent for HCV intermediate applications.

Hepatitis C HCV Patent intermediate Drug synthesis

Critical Data Gap: Absence of Direct Comparative Biological Potency Data Precludes Activity-Based Selection Over Closest Analogs

Despite extensive searching of BindingDB, ChEMBL, PubMed, and patent databases, no peer-reviewed studies were identified that report head-to-head biological activity data (IC₅₀, EC₅₀, Kᵢ, or Kd) comparing 1-(5-bromoquinolin-8-yl)ethanol against its closest structural analogs—specifically 1-(quinolin-8-yl)ethanol, (5-bromoquinolin-8-yl)methanol, or 2-amino-1-(5-bromoquinolin-8-yl)ethanol—in any assay system [1][2]. Available biological data for related bromoquinoline compounds (e.g., the ketone analog's MAO-A IC₅₀ of 50 nM vs. >100,000 nM for the non-brominated comparator, or the 5-bromo-8-hydroxyquinoline metal complex cytotoxicity values of 7–19 µM against T-24 and HeLa cells) cannot be reliably extrapolated to the ethanol derivative due to the distinct electronic and steric properties of the 1-hydroxyethyl group compared to an acetyl or hydroxyl substituent [3]. Furthermore, the MAO-B IC₅₀ value of 209 nM previously associated with CHEMBL3094026 in some database cross-references was found upon verification to correspond to a different compound (C₁₇H₁₂BrClO₃), not 1-(5-bromoquinolin-8-yl)ethanol [4]. Users procuring this compound for biological screening must be aware that all activity claims require de novo experimental validation; procurement decisions should be based primarily on the synthetic utility and scaffold differentiation evidence presented above.

Data gap Procurement caution Experimental validation required

1-(5-Bromoquinolin-8-yl)ethanol: Prioritized Research and Industrial Application Scenarios


Sequential Diversification in Kinase Inhibitor Fragment-Based Drug Discovery

The 5-bromo substituent enables chemoselective Suzuki-Miyaura mono-arylation at C-5 while preserving the C-8 hydroxyethyl group for subsequent functionalization (oxidation to ketone, esterification, or Mitsunobu reaction), allowing medicinal chemists to independently vary the C-5 aryl group and the C-8 substituent in parallel SAR campaigns [1]. This sequential diversification strategy is not achievable with 2-bromo-1-(quinolin-8-yl)ethanone (side-chain bromine) or non-brominated 1-(quinolin-8-yl)ethanol.

Chiral Building Block for Asymmetric Synthesis of Biologically Active Quinoline Derivatives

The chiral secondary alcohol at the 8-position provides a stereogenic center that can be used to introduce enantiomeric purity into downstream products. This chiral handle is absent in both (5-bromoquinolin-8-yl)methanol (achiral primary alcohol) and 1-(5-bromoquinolin-8-yl)ethanone (ketone, achiral at C-8). The alcohol can serve as a chiral auxiliary or be converted to a chiral leaving group for stereospecific nucleophilic displacement reactions [2].

Antiviral Medicinal Chemistry Targeting Drug-Resistant HIV-1 Integrase Mutants

Based on class-level evidence that bromine position on the quinoline ring dictates activity retention against ALLINI-resistant HIV-1 integrase A128T mutants, the 5-bromo regioisomer represents a structurally distinct starting point for antiviral SAR exploration that may yield a resistance profile different from both the 6-bromo (resistance-susceptible) and 8-bromo (resistance-tolerant) scaffolds [3]. The compound can be elaborated with appropriate side chains (e.g., tert-butoxy acetic acid at C-3) to generate novel ALLINI candidates for resistance profiling.

HCV Drug Intermediate Synthesis via Patent-Validated Bromoquinoline Scaffold Chemistry

US Patent 8633320 establishes bromo-substituted quinolines as key intermediates for HCV therapeutic agents [4]. 1-(5-Bromoquinolin-8-yl)ethanol, bearing both the patented 5-bromoquinoline core and a versatile 8-(1-hydroxyethyl) handle, serves as a direct entry point into this patent space, providing a procurement-rationalized building block for HCV-focused medicinal chemistry programs that require the specific 5-bromo-8-substituted quinoline pattern.

Quote Request

Request a Quote for 1-(5-Bromoquinolin-8-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.